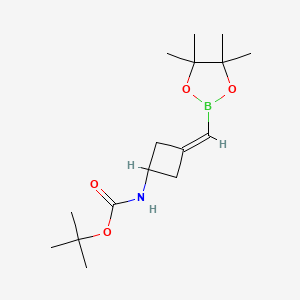
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is a boronic ester derivative. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate typically involves the reaction of a cyclobutyl carbamate derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually catalyzed by a palladium complex under mild conditions. The general reaction scheme is as follows:
Starting Materials: Cyclobutyl carbamate derivative and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Catalyst: Palladium complex (e.g., Pd(PPh3)4).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: Mild temperature (25-50°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Hydrolysis: The compound can undergo hydrolysis to yield the free boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or DMF), and mild temperature (25-50°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) in aqueous medium.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Corresponding alcohol.
Hydrolysis: Free boronic acid.
Applications De Recherche Scientifique
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with aryl or vinyl halides to form the desired product. The molecular targets and pathways involved in these reactions are well-studied in the context of organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.
Uniqueness
tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate is unique due to its cyclobutyl carbamate structure, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C16H28BNO4 |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutyl]carbamate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-8-11(9-12)10-17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19) |
Clé InChI |
XIUXTFLRUUKHOR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
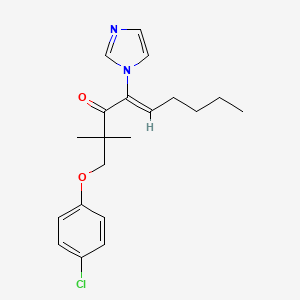
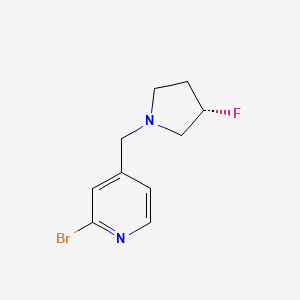

![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
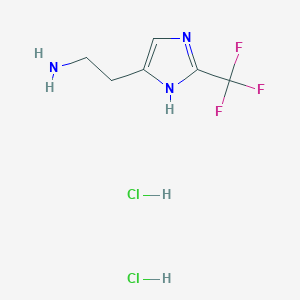
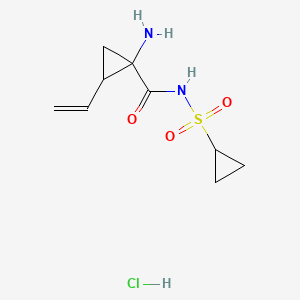
![1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde](/img/structure/B15219472.png)

